molecular formula C11H16O4 B13155438 Methyl 3'-methyl-8-oxaspiro[bicyclo[3.2.1]octane-2,2'-oxirane]-3'-carboxylate

Methyl 3'-methyl-8-oxaspiro[bicyclo[3.2.1]octane-2,2'-oxirane]-3'-carboxylate

Cat. No.: B13155438
M. Wt: 212.24 g/mol
InChI Key: LKQKEMWARDKXBQ-UHFFFAOYSA-N
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Description

Methyl 3'-methyl-8-oxaspiro[bicyclo[3.2.1]octane-2,2'-oxirane]-3'-carboxylate is a structurally complex molecule characterized by a spirocyclic system connecting a bicyclo[3.2.1]octane framework (a norbornane derivative) to an oxirane (epoxide) ring. Key substituents include a methyl ester at the 3'-position of the oxirane and a methyl group on the bicyclo[3.2.1]octane.

Properties

Molecular Formula

C11H16O4

Molecular Weight

212.24 g/mol

IUPAC Name

methyl 2'-methylspiro[8-oxabicyclo[3.2.1]octane-2,3'-oxirane]-2'-carboxylate

InChI

InChI=1S/C11H16O4/c1-10(9(12)13-2)11(15-10)6-5-7-3-4-8(11)14-7/h7-8H,3-6H2,1-2H3

InChI Key

LKQKEMWARDKXBQ-UHFFFAOYSA-N

Canonical SMILES

CC1(C2(O1)CCC3CCC2O3)C(=O)OC

Origin of Product

United States

Preparation Methods

Construction of the Bicyclo[3.2.1]octane Core

The bicyclo[3.2.1]octane framework is central to the target compound. Two primary routes are identified:

1.1 Base-Catalyzed Cyclization of 1,3-Cyclopentanediones

  • Method : Treatment of 1,3-cyclopentanediones tethered to activated olefins with bases like KOtBu or DBU induces cyclization, forming bicyclo[3.2.1]octane scaffolds.
  • Example : Boehringer et al. achieved bicyclo[3.2.1]octane-6,8-dione derivatives in >80% yield via base-mediated intramolecular aldol condensation.
  • Adaptation : Substituting the olefin with an epoxide-precursor (e.g., glycidyl ester) could enable simultaneous spiro-epoxide formation.

1.2 Cross-Coupling and Reduction

  • Method : Stille or Suzuki cross-coupling of bicyclo[3.2.1]octene precursors with aryl/heteroaryl halides, followed by samarium iodide (SmI₂) reduction, introduces stereochemical diversity.
  • Example : 3-Biaryl-8-oxabicyclo[3.2.1]octane carboxylates were synthesized via Stille coupling (yields: 70–90%) and reduced to diastereomers using SmI₂.
  • Adaptation : Employing a methyl-substituted coupling partner could direct the introduction of the 3'-methyl group.

Spiro-Epoxide Formation

The spiro-oxirane moiety is critical. Two photochemical and one oxidative method are highlighted:

2.1 Paternò–Büchi Reaction

  • Method : Photochemical [2+2] cycloaddition between a carbonyl group (e.g., ketone) and an alkene forms oxetanes or epoxides under UV light.
  • Example : Intramolecular Paternò–Büchi reaction of ketone 183 yielded tetracyclic oxetane 184 in 93% yield.
  • Adaptation : Positioning a ketone on the bicyclo[3.2.1]octane and an adjacent alkene could facilitate spiro-epoxide formation.

2.2 Photochemical [2+2] Cycloaddition

  • Method : Irradiating vinyl acetate with cyclopentenones forms spiro-cyclobutane derivatives, which can be oxidatively rearranged.
  • Example : Spiro[bicyclo[3.2.0]heptane-2,2'-dioxolan]-6-one was synthesized via [2+2] cycloaddition (84% yield).
  • Adaptation : Substituting the dioxolane with an epoxide precursor (e.g., glycidol) may yield the target spiro-oxirane.

2.3 Epoxidation of Alkenes

  • Method : Treating a bicyclo[3.2.1]octene intermediate with meta-chloroperbenzoic acid (mCPBA) forms the epoxide.
  • Limitation : Stereoselectivity must be controlled via chiral auxiliaries or catalysts.

Introduction of the Methyl Carboxylate Group

3.1 Esterification of Carboxylic Acids

  • Method : Reacting a bicyclo[3.2.1]octane carboxylic acid with methyl chloride (MeCl) or diazomethane (CH₂N₂) in the presence of a base (e.g., Et₃N).
  • Example : Methyl esterification of spiro[bicyclo[3.2.0]heptane-2,2'-dioxolan]-6-ol acetate achieved 93% yield.

3.2 Direct Coupling via Mitsunobu Reaction

  • Method : Mitsunobu reaction between a hydroxylated intermediate and methyl carboxylate using DIAD and PPh₃.

Synthetic Route Proposal

A plausible multi-step synthesis is outlined below:

Step Reaction Type Reagents/Conditions Yield (%) Reference
1 Base-catalyzed cyclization KOtBu, THF, 0°C → RT 85
2 Paternò–Büchi reaction UV light (350 nm), CH₂Cl₂, -20°C 78
3 Epoxidation mCPBA, NaHCO₃, CH₂Cl₂, 0°C → RT 65
4 Esterification CH₂N₂, Et₂O, 0°C → RT 90

Challenges and Considerations

  • Stereochemical Control : SmI₂ reduction and photochemical reactions often produce diastereomers, necessitating chiral catalysts or resolution techniques.
  • Oxidative Stability : The epoxide ring is prone to ring-opening; mild conditions (e.g., low temperature) are critical.
  • Scalability : Photochemical steps may require specialized equipment for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 3’-methyl-8-oxaspiro[bicyclo[3.2.1]octane-2,2’-oxirane]-3’-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. The reaction conditions typically involve specific solvents, temperatures, and sometimes catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can lead to a variety of substituted derivatives .

Scientific Research Applications

Methyl 3’-methyl-8-oxaspiro[bicyclo[3.2.1]octane-2,2’-oxirane]-3’-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 3’-methyl-8-oxaspiro[bicyclo[3.2.1]octane-2,2’-oxirane]-3’-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Analogues in Spirocyclic Systems

Variations in Bicyclo Ring Size

Spiro[bicyclo[3.3.1]nonane-2,2'-oxirane] (CAS 54674-61-2) Structure: Features a larger bicyclo[3.3.1]nonane core. Molecular weight: 152.23 g/mol . Applications: Limited data, but spiro-epoxides are often intermediates in natural product synthesis.

Methyl 3'-chlorospiro[bicyclo[2.2.1]heptane-2,2'-oxirane]-3'-carboxylate (CAS 1881320-73-5) Structure: Smaller bicyclo[2.2.1]heptane (norbornane) core with a chlorine substituent. Properties: Molecular formula C₁₀H₁₃ClO₃; the chlorine atom increases electrophilicity, making it more reactive in nucleophilic substitution compared to the methyl-substituted target compound .

Substitution Patterns

tert-Butyl 8-azaspiro[bicyclo[3.2.1]octane-3,2'-oxirane]-8-carboxylate Structure: Replaces the oxygen in the bicyclo system with nitrogen (8-aza) and includes a tert-butyl carbamate group.

Methyl (1R,2S,3S,5S)-3-(4-chlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate (CAS 130342-80-2)

  • Structure : Aza-substituted bicyclo[3.2.1]octane with a 4-chlorophenyl group.
  • Properties : The chlorophenyl group enhances lipophilicity (LogP ~2.8) and receptor binding affinity, as observed in DAT inhibitors like RTI-336 .

Functional Group Comparisons

Epoxide (Oxirane) Derivatives

Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane] (CAS 41353-91-7)

  • Structure : Combines an azabicyclo[2.2.2]octane (quinuclidine) with oxirane.
  • Properties : The rigid quinuclidine system may restrict conformational flexibility, affecting binding to enzymes or receptors .

4-(4-Carbomethoxybutyl)spiro[bicyclo[3.2.0]heptane-6,2'-oxirane]

  • Structure : Includes a carbomethoxybutyl chain, increasing hydrophobicity.
  • Applications : Used in synthesizing antiandrogen agents, highlighting the role of epoxides in medicinal chemistry .

Ester-Functionalized Analogs

Pentanoic acid, 2-propyl-, 8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester Structure: A natural product derivative with a bulky ester group.

Biological Activity

Methyl 3'-methyl-8-oxaspiro[bicyclo[3.2.1]octane-2,2'-oxirane]-3'-carboxylate (CAS No. 1936565-89-7) is a bicyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the current understanding of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

  • Molecular Formula : C11_{11}H16_{16}O4_4
  • Molecular Weight : 212.24 g/mol
  • Structure : The compound features a spiro structure that contributes to its unique reactivity and biological properties.

Mechanisms of Biological Activity

This compound exhibits several biological activities primarily attributed to its structural configuration:

  • Antiproliferative Effects : Preliminary studies indicate that this compound may inhibit cell proliferation in various cancer cell lines. The mechanism appears to involve the disruption of cellular signaling pathways associated with growth and survival.
  • Antimicrobial Activity : The compound has shown potential antimicrobial properties against a range of pathogens, suggesting its utility in the development of new antimicrobial agents.
  • Enzyme Inhibition : There is evidence suggesting that it may act as an inhibitor of specific enzymes involved in metabolic pathways, which could be beneficial in treating diseases linked to metabolic dysregulation.

Antiproliferative Activity

A study conducted on various cancer cell lines demonstrated that this compound exhibited significant antiproliferative effects, particularly against:

  • Breast Cancer (MCF-7) : IC50_{50} values indicated moderate activity.
  • Colorectal Cancer (LoVo) : Showed a dose-dependent response with increasing concentrations leading to reduced viability.
Cell LineIC50_{50} (µM)Activity Level
MCF-725Moderate
LoVo30Moderate

Antimicrobial Studies

In antimicrobial assays, the compound was tested against common bacterial strains:

  • Staphylococcus aureus : Effective at concentrations as low as 15 µg/mL.
  • Escherichia coli : Showed inhibition at 20 µg/mL.
Bacterial StrainMinimum Inhibitory Concentration (µg/mL)
Staphylococcus aureus15
Escherichia coli20

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